molecular formula C6H13NO2S B12906255 S-(2-Hydroxyethyl) propan-2-ylcarbamothioate CAS No. 61578-94-7

S-(2-Hydroxyethyl) propan-2-ylcarbamothioate

Cat. No.: B12906255
CAS No.: 61578-94-7
M. Wt: 163.24 g/mol
InChI Key: AHSNYUZOXRGCDN-UHFFFAOYSA-N
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Description

S-(2-Hydroxyethyl) isopropylcarbamothioate: is an organic compound with the molecular formula C₆H₁₃NO₂S It is a thioester derivative and is primarily used in research settings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) isopropylcarbamothioate typically involves the reaction of isopropyl isocyanate with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester bond. The general reaction scheme is as follows:

Isopropyl isocyanate+2-MercaptoethanolS-(2-Hydroxyethyl) isopropylcarbamothioate\text{Isopropyl isocyanate} + \text{2-Mercaptoethanol} \rightarrow \text{S-(2-Hydroxyethyl) isopropylcarbamothioate} Isopropyl isocyanate+2-Mercaptoethanol→S-(2-Hydroxyethyl) isopropylcarbamothioate

Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would involve scaling up the reaction process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxyethyl) isopropylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Carbamates or other substituted thioesters.

Scientific Research Applications

Chemistry: S-(2-Hydroxyethyl) isopropylcarbamothioate is used as a building block in organic synthesis. Its unique thioester functionality allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme mechanisms, particularly those involving thioester intermediates. It serves as a model compound for understanding biochemical pathways.

Medicine: Potential applications in medicine include the development of prodrugs. The thioester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In industrial settings, S-(2-Hydroxyethyl) isopropylcarbamothioate can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl) isopropylcarbamothioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in both synthetic and biological contexts.

Molecular Targets and Pathways: In biological systems, thioesters are intermediates in various metabolic pathways. S-(2-Hydroxyethyl) isopropylcarbamothioate can mimic these intermediates, allowing researchers to study enzyme-catalyzed reactions and metabolic processes.

Comparison with Similar Compounds

  • S-(2-Hydroxyethyl) thiocarbamate
  • S-(2-Hydroxyethyl) carbamothioate
  • S-(2-Hydroxyethyl) isopropylcarbamate

Uniqueness: S-(2-Hydroxyethyl) isopropylcarbamothioate is unique due to its specific combination of functional groups. The presence of both a hydroxyethyl and an isopropyl group attached to the carbamothioate moiety provides distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in research applications where precise chemical behavior is required.

Properties

CAS No.

61578-94-7

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

S-(2-hydroxyethyl) N-propan-2-ylcarbamothioate

InChI

InChI=1S/C6H13NO2S/c1-5(2)7-6(9)10-4-3-8/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

AHSNYUZOXRGCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)SCCO

Origin of Product

United States

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